molecular formula C19H18ClN5O7S4 B2664675 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride CAS No. 1216592-45-8

4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride

Cat. No.: B2664675
CAS No.: 1216592-45-8
M. Wt: 592.07
InChI Key: PHIDGRDCVXXGRQ-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a thiazole ring, and multiple functional groups such as sulfonyl, nitro, and carbamothioyl groups. The presence of these functional groups makes the compound highly reactive and suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Thiazole Ring: The thiazole ring is typically synthesized through a cyclization reaction involving a thioamide and a halogenated nitrile.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chloride in the presence of a base such as pyridine.

    Carbamothioylation: The carbamothioyl group is introduced by reacting the thiazole derivative with an isothiocyanate.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of substituted benzamide derivatives.

Scientific Research Applications

4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-dimethylsulfamoyl)-N-((5-((4-methylphenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride
  • 4-(N,N-dimethylsulfamoyl)-N-((5-((4-chlorophenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride

Uniqueness

The uniqueness of 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, chemical reactivity, and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]carbamothioyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O7S4.ClH/c1-23(2)35(30,31)15-7-3-12(4-8-15)17(25)21-18(32)22-19-20-11-16(33-19)34(28,29)14-9-5-13(6-10-14)24(26)27;/h3-11H,1-2H3,(H2,20,21,22,25,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIDGRDCVXXGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O7S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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